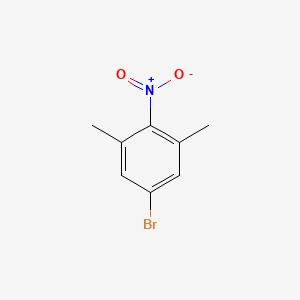

5-溴-1,3-二甲基-2-硝基苯

描述

5-Bromo-1,3-dimethyl-2-nitrobenzene is an organic compound with the chemical formula C8H8BrNO2 . It belongs to the class of nitro compounds , which are characterized by the presence of a nitro group (−NO2) attached to an aromatic ring. Nitro compounds play a significant role in organic synthesis and have diverse applications .

Synthesis Analysis

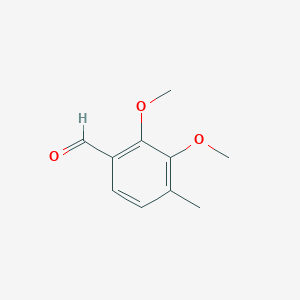

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3-dimethyl-2-nitrobenzene consists of a benzene ring substituted with a bromine atom, two methyl groups, and a nitro group. The systematic name for this compound follows the IUPAC rules, resulting in the name 2-bromo-1,3-dimethyl-4-nitrobenzene .

Physical And Chemical Properties Analysis

科学研究应用

吩噻嗪的合成

5-溴-1,3-二甲基-2-硝基苯用于通过 Smiles 重排合成吩噻嗪。吩噻嗪具有广泛的药理活性,可用作抗精神病药、利尿剂、镇静剂、抗组胺药和镇痛药。它们还对癌症表现出显着疗效。该化合物参与 3-溴/1,2-二甲基吩噻嗪的制备,突出了其在制备药物中的重要性 (Sharma, Gupta, Gautam, & Gupta, 2002).

离子液体中的反应性

研究表明,5-溴-1,3-二甲基-2-硝基苯衍生物的自由基阴离子在室温离子液体中具有独特的反应性。这种反应性通过硝基苯自由基阴离子和溴离子的形成得到突出,展示了该化合物在促进新反应中的潜力,并暗示了其在创新化学过程中的用途 (Ernst, Ward, Norman, Hardacre, & Compton, 2013).

亲电溴化

该化合物与亲电溴化过程有关。值得注意的是,它充当高活性溴化剂的底物,导致形成特定的溴硝基甲苯衍生物。这证明了其在芳香族化合物的典型亲电溴化中的作用,表明其在合成化学中的重要性 (Sobolev, Radchenko, Ostvald, Filimonov, & Zherin, 2014).

振动光谱研究

对 5-溴-1,3-二甲基-2-硝基苯(不同名称)进行了详细的振动光谱研究。该研究采用 FTIR 和 FT-拉曼光谱,并涉及广泛的理论分析,包括密度泛函理论和 NBO 分析。这项研究强调了该化合物在光谱研究中的用途,有助于我们了解分子结构和振动 (Seshadri & Padmavathy, 2018).

作用机制

Target of Action

The primary targets of 5-Bromo-1,3-dimethyl-2-nitrobenzene are the aromatic compounds in the system . The compound interacts with these aromatic compounds through a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of 5-Bromo-1,3-dimethyl-2-nitrobenzene involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-1,3-dimethyl-2-nitrobenzene involve the bromination of aromatic compounds . The compound acts as an electrophile, introducing a bromine atom into the aromatic ring. This results in the formation of bromoarenes, which can undergo various reactions that involve bromine exchange .

Result of Action

The molecular and cellular effects of 5-Bromo-1,3-dimethyl-2-nitrobenzene’s action involve the modification of the aromatic compounds in the system. By introducing a bromine atom into the aromatic ring, the compound alters the chemical structure and properties of these compounds .

Action Environment

The action, efficacy, and stability of 5-Bromo-1,3-dimethyl-2-nitrobenzene can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and stability . Additionally, the presence of other substances in the environment can also influence its action through interactions or competition for the same targets.

生化分析

Biochemical Properties

The nitro group in 5-Bromo-1,3-dimethyl-2-nitrobenzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . The electrophilic substitution reactions of benzene, where the substituent is electron withdrawing (NO2), generally produces the 1,3-isomer .

属性

IUPAC Name |

5-bromo-1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBBIBDKTQQOFAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474754 | |

| Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76435-22-8 | |

| Record name | 5-bromo-1,3-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

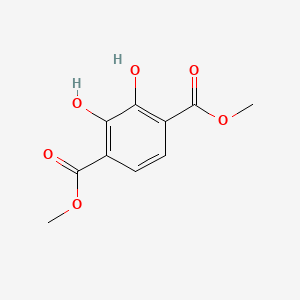

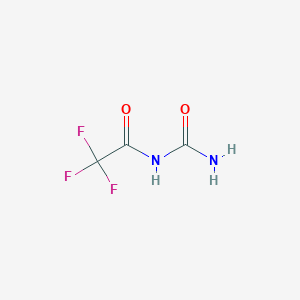

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Pyridinecarboxylic acid, 5-[(1-oxopropyl)amino]-](/img/structure/B3056997.png)